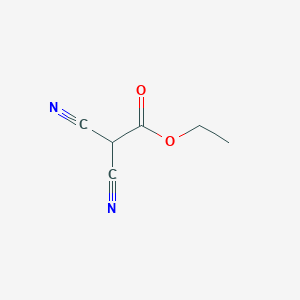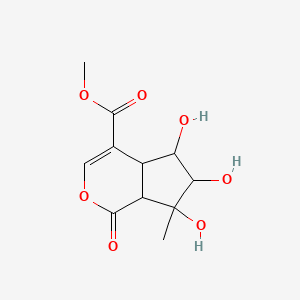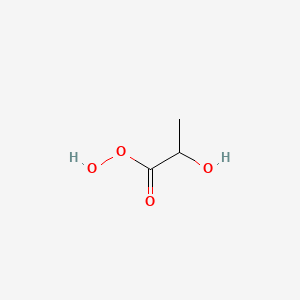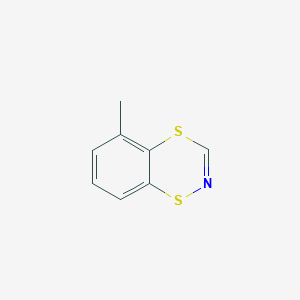
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione is a macrocyclic compound known for its unique structure and properties. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly notable for its ability to form stable complexes with various metal ions, making it valuable in a range of scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with specific reagents under controlled conditions. One common method includes the reaction with 4-chloro-2-methyl-phenoxyacetic acid . The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and yield.
Análisis De Reacciones Químicas
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione undergoes various chemical reactions, including complexation, protonation, and substitution reactions. It can form complexes with metal ions such as magnesium, calcium, and zinc . Common reagents used in these reactions include inorganic acids and metal salts. The major products formed from these reactions are typically metal-ligand complexes, which have significant applications in catalysis and material science.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It is used in the study of complexation reactions with metal ions and other molecules.
Biology: It serves as a ligand in biochemical studies, particularly in the hydrolysis of peptides.
Medicine: Its ability to form stable complexes with metal ions makes it useful in drug delivery systems and diagnostic imaging.
Mecanismo De Acción
The mechanism of action of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione involves its ability to form stable complexes with metal ions. The ether and nitrogen atoms in the ring structure provide multiple binding sites for metal ions, facilitating the formation of stable complexes. These complexes can then participate in various chemical reactions, including catalysis and ion transport .
Comparación Con Compuestos Similares
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione is unique due to its specific ring structure and the presence of both ether and nitrogen atoms. Similar compounds include:
1,10-Diaza-18-crown-6: Another crown ether with a similar structure but different binding properties.
Kryptofix 22: Known for its strong complexation abilities with metal ions.
7,16-Diaza-18-crown-6: A related compound with similar applications in complexation and catalysis.
These compounds share some properties with this compound but differ in their specific binding affinities and applications.
Propiedades
| 74229-38-2 | |
Fórmula molecular |
C12H20N2O7 |
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione |
InChI |
InChI=1S/C12H20N2O7/c15-10-7-20-9-12(17)21-8-11(16)14-2-4-19-6-5-18-3-1-13-10/h1-9H2,(H,13,15)(H,14,16) |
Clave InChI |
WMLJQOKJKBLQHQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCNC(=O)COC(=O)COCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)




